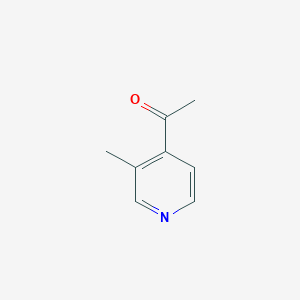

4-Acetyl-3-methylpyridine

Description

Structure

3D Structure

Properties

IUPAC Name |

1-(3-methylpyridin-4-yl)ethanone | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H9NO/c1-6-5-9-4-3-8(6)7(2)10/h3-5H,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MWTAIRKNMHLZBS-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C=CN=C1)C(=O)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H9NO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60564799 | |

| Record name | 1-(3-Methylpyridin-4-yl)ethan-1-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60564799 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

135.16 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

82352-00-9 | |

| Record name | 1-(3-Methyl-4-pyridinyl)ethanone | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=82352-00-9 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 1-(3-Methylpyridin-4-yl)ethan-1-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60564799 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 1-(3-methylpyridin-4-yl)ethan-1-one | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 4-Acetyl-3-methylpyridine | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0040224 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Foundational & Exploratory

Core Molecular Profile and Physicochemical Properties

An In-depth Technical Guide to the Chemical Properties and Potential of 4-Acetyl-3-methylpyridine

This guide provides a comprehensive technical overview of this compound, a molecule of interest in flavor chemistry and with latent potential in medicinal chemistry. Due to the limited availability of extensive research dedicated solely to this specific isomer, this document establishes a foundational understanding by integrating known data with expert analysis of closely related, well-documented analogs, namely 3-Acetylpyridine and 4-Acetylpyridine. This analog-based approach allows for a robust extrapolation of chemical behavior, synthetic strategies, and potential applications, providing researchers, scientists, and drug development professionals with a predictive and insightful resource.

This compound is a substituted pyridine derivative. The core structure consists of a pyridine ring substituted with an acetyl group at the 4-position and a methyl group at the 3-position. Its presence has been noted in roasted coffee, contributing to its complex aroma profile.[1] While comprehensive experimental data is sparse, its fundamental properties can be summarized and reasonably estimated based on its structure and comparison with its isomers.

Table 1: Physicochemical Properties of this compound and Related Isomers

| Property | This compound | 4-Acetylpyridine | 3-Acetylpyridine |

| Molecular Formula | C₈H₉NO[2] | C₇H₇NO | C₇H₇NO[3] |

| Molecular Weight | 135.16 g/mol [2] | 121.14 g/mol [4] | 121.14 g/mol [3] |

| CAS Number | 82352-00-9[1] | 1122-54-9[5] | 350-03-8[3] |

| Appearance | Not specified (Expected: Liquid) | Pale yellow to dark amber liquid[4][6] | Colorless to yellow liquid[3] |

| Boiling Point | Estimated: ~220-230 °C | 212 °C[5] | 220 °C[7] |

| Melting Point | Not specified | 13-16 °C | 11-13 °C[7] |

| Density | Estimated: ~1.08-1.10 g/mL | 1.095 g/mL at 25 °C[5] | 1.102 g/mL at 25 °C[7] |

| Solubility | Not specified (Expected: Soluble in organic solvents) | Soluble in Chloroform, Ethyl Acetate; Insoluble in water[5] | Soluble in water, alcohol, ether[3] |

Spectroscopic Signature for Structural Verification

-

¹H NMR Spectroscopy : The proton NMR spectrum is expected to show distinct signals corresponding to the two aromatic protons on the pyridine ring, a singlet for the acetyl methyl protons, and a singlet for the methyl group at the 3-position. The chemical shifts of the aromatic protons would be influenced by the electron-withdrawing acetyl group and the electron-donating methyl group.

-

¹³C NMR Spectroscopy : The carbon NMR would reveal eight distinct signals, corresponding to the five carbons of the pyridine ring, the methyl carbon at the 3-position, the acetyl methyl carbon, and the carbonyl carbon. The carbonyl carbon signal would appear significantly downfield (~190-200 ppm).

-

Infrared (IR) Spectroscopy : The IR spectrum is a powerful tool for identifying functional groups. The most prominent feature for this compound would be a strong absorption band around 1680-1700 cm⁻¹, characteristic of the C=O (carbonyl) stretch of an aryl ketone. C-H stretching from the aromatic ring and methyl groups, as well as C=N and C=C stretching from the pyridine ring, would also be present.

-

Mass Spectrometry (MS) : Mass spectrometry would show a molecular ion peak (M⁺) corresponding to its molecular weight (135.16 g/mol ). Common fragmentation patterns would involve the loss of the methyl group (M-15) and the acetyl group (M-43).

Synthesis Methodologies: An Analog-Informed Approach

Direct, published synthetic routes for this compound are not prevalent. However, the synthesis of acetylpyridines is a well-established field, and these protocols provide a reliable blueprint for its preparation. The most common strategies involve the reaction of a pyridine derivative with an acetylating agent or the manipulation of a pre-existing side chain.

Proposed Synthetic Pathway for this compound

A plausible and efficient route would start from 3-methylpyridine-4-carbonitrile. This pathway involves a Grignard reaction, which is a robust and widely used method for forming carbon-carbon bonds.

Caption: Proposed Grignard synthesis of this compound.

Causality Behind Experimental Choices:

-

Starting Material : 3-methylpyridine-4-carbonitrile is an ideal precursor as the nitrile group is readily converted to a ketone.

-

Grignard Reagent (CH₃MgBr) : This organometallic reagent acts as a potent nucleophile, attacking the electrophilic carbon of the nitrile group to form the C-C bond necessary for the acetyl group.

-

Anhydrous Conditions : Grignard reagents are highly reactive towards protic solvents like water. The reaction must be conducted in dry ether or THF to prevent quenching of the reagent.

-

Aqueous Acid Workup (H₃O⁺) : The initial addition of the Grignard reagent forms an intermediate imine-magnesium complex. Acidic hydrolysis is required to convert this intermediate into the final ketone product.

Reference Protocol: Synthesis of 3-Acetylpyridine from Nicotinic Acid

To provide a practical, field-proven methodology, the following detailed protocol for the synthesis of the isomer 3-Acetylpyridine is presented.[8][9] This multi-step process is a cornerstone of industrial and academic synthesis.

Step 1: Esterification of Nicotinic Acid

-

Combine 12.3 g of nicotinic acid with 110 g of ethyl acetate in a suitable reaction vessel.

-

Stir the mixture and cool to 3°C using an ice bath.

-

Carefully add 8.85 g of sodium ethoxide, followed by 0.12 g of TiO₂ as a catalyst.[8]

-

Heat the reaction mixture to 53°C and maintain this temperature for 3 hours, monitoring the reaction progress by TLC or HPLC.

Step 2: Condensation, Hydrolysis, and Decarboxylation

-

Cool the resulting mixture to 3°C and add an additional 55 g of ethyl acetate and 11.56 g of sodium ethoxide.[8]

-

Heat the mixture to reflux at approximately 78°C and maintain for 5 hours.

-

After cooling to 5°C, quench the reaction by adding 50 mL of water.

-

Perform acidic hydrolysis by the dropwise addition of 85 g of hydrobromic acid, followed by heating to reflux for 5 hours.[8]

-

Cool the solution to room temperature and neutralize by adding a sodium carbonate solution until the pH reaches 9.

-

Extract the final product, 3-acetylpyridine, using dichloromethane. Dry the organic layer over anhydrous sodium sulfate, filter, and purify by vacuum distillation.

Caption: Experimental workflow for the synthesis of 3-Acetylpyridine.

Reactivity and Mechanistic Insights

The reactivity of this compound is governed by three key features: the nitrogen atom of the pyridine ring, the electrophilic nature of the ring itself, and the versatile acetyl group.

-

Pyridine Nitrogen : The lone pair of electrons on the nitrogen atom imparts basicity to the molecule, allowing it to react with acids to form pyridinium salts. This nitrogen can also be oxidized to form an N-oxide, a transformation that can be used to modulate the reactivity of the pyridine ring for subsequent functionalization.[10]

-

The Acetyl Group : The carbonyl group is electrophilic and susceptible to nucleophilic attack. It can undergo a wide range of reactions, including:

-

Reduction : The ketone can be reduced to a secondary alcohol using reducing agents like sodium borohydride (NaBH₄).

-

Condensation : The α-protons on the acetyl's methyl group are acidic and can be removed by a base to form an enolate. This enolate can then participate in aldol or Claisen-type condensation reactions to form larger molecules.[11]

-

-

The Pyridine Ring : The pyridine ring is electron-deficient and generally resistant to electrophilic aromatic substitution. However, the presence of the activating methyl group and the deactivating acetyl group creates a complex electronic environment that directs substitution patterns.

Applications in Pharmaceutical and Chemical Research

While direct applications of this compound are not extensively documented, the immense value of the acetylpyridine scaffold in drug development provides a strong rationale for its potential.[12] Isomers like 3-Acetylpyridine are crucial building blocks for major pharmaceutical drugs.[8]

-

Imatinib : An essential medication used to treat chronic myeloid leukemia and certain gastrointestinal tumors. 3-Acetylpyridine is a key intermediate in its synthesis.[8][13]

-

Risedronate Sodium : A bisphosphonate used to treat and prevent osteoporosis. The synthesis of this drug also relies on a 3-Acetylpyridine precursor.[8][14]

-

Metyrapone : Used as a diagnostic agent to test adrenal function.[13][15]

The utility of this scaffold stems from its ability to act as a versatile chemical handle. The pyridine nitrogen can form hydrogen bonds, a critical interaction in drug-receptor binding, while the acetyl group provides a site for further chemical modification to optimize a drug candidate's properties. Given this context, this compound represents an unexplored but valuable scaffold for medicinal chemists seeking to generate novel chemical entities with unique substitution patterns for structure-activity relationship (SAR) studies.

Safety, Handling, and Storage

No specific GHS classification or detailed toxicology data is available for this compound.[1] Therefore, it is imperative to handle this compound with the precautions appropriate for its class and its well-studied isomers.

-

General Handling : Work in a well-ventilated area or a chemical fume hood. Wear appropriate personal protective equipment (PPE), including safety goggles, a lab coat, and chemical-resistant gloves.[16][17] Avoid breathing vapors or mist.

-

Hazards of Analogs (4-Acetylpyridine) : 4-Acetylpyridine is classified as harmful if swallowed, in contact with skin, or if inhaled. It causes skin and serious eye irritation.[17] Similar hazards should be assumed for this compound until specific data is available.

-

Storage : Store in a tightly closed container in a cool, dry, and well-ventilated place. Inert atmosphere storage is recommended for long-term stability.

-

Disposal : Dispose of contents and container to an approved waste disposal plant in accordance with local, regional, and national regulations.

Conclusion

This compound is a molecule with a confirmed identity and a role in flavor chemistry. While it remains largely unexplored in broader chemical and pharmaceutical research, its structural relationship to highly valuable synthetic intermediates provides a compelling case for its potential. This guide has established a framework for understanding its physicochemical properties, spectroscopic signatures, reactivity, and plausible synthetic routes by leveraging data from closely related analogs. It is hoped that this comprehensive analysis will serve as a valuable resource for researchers and catalyze further investigation into the unique properties and applications of this promising chemical entity.

References

- SGT Life Sciences. (n.d.). 4-Acetylpyridine Exporters Suppliers & Manufacturers.

- ChemicalBook. (n.d.). 4-Acetylpyridine | 1122-54-9.

- PubChem. (n.d.). 4-Acetylpyridine | C7H7NO | CID 14282.

- NIST. (n.d.). This compound. In NIST Chemistry WebBook.

- RSC Publishing. (2022, May 20). Pyridine: the scaffolds with significant clinical diversity.

- ChemicalBook. (2025, October 28). The Application and Synthesis of 3-Acetylpyridine.

- (n.d.).

- Najm, R. S. (2018).

- BenchChem. (n.d.). A Comparative Guide to the Synthesis of 3-Acetylpyridine for Researchers and Drug Development Professionals.

- The Good Scents Company. (n.d.). 4-acetyl pyridine, 1122-54-9.

- PubChem. (n.d.). 3-Acetylpyridine | C7H7NO | CID 9589.

- Chemical Bull Pvt. Ltd. (n.d.). 3-acetylpyridine | 350-03-8.

- (n.d.).

- ChemicalBook. (n.d.). 4-Methylpyridine(108-89-4) 1H NMR spectrum.

- Google Patents. (n.d.). US7067673B2 - Process and catalyst for the preparation of acetylpyridines.

- PMC - NIH. (n.d.). A Stoichiometric Solvent-Free Protocol for Acetylation Reactions.

- Fisher Scientific. (2009, September 22). SAFETY DATA SHEET.

- ChemicalBook. (n.d.). 3-Acetylpyridine | 350-03-8.

- BenchChem. (n.d.). Application Notes and Protocols for the Synthesis of 3-Acetylpyridine from Nicotinic Acid.

- Jubilant Ingrevia. (n.d.). 3-Acetylpyridine Safety Data Sheet.

- The Good Scents Company. (n.d.). This compound, 82352-00-9.

- Organic Syntheses Procedure. (n.d.). 3.

- ResearchGate. (n.d.). 1H-NMR spectra of Pyridine and four derivatives of 2-Methylpyridine, 3-Methylpyridine, 4-Methylpyridine and 2, 4-Dimethylpyridine,....

- TCI Chemicals. (2024, November 18). SAFETY DATA SHEET.

- Journal of the American Chemical Society. (n.d.). Acetylpyridinium ion intermediate in pyridine-catalyzed hydrolysis and acyl transfer reactions of acetic anhydride. Observation, kinetics, structure-reactivity correlations, and effects of concentrated salt solutions.

- LookChem. (n.d.). CAS No.350-03-8,3-Acetylpyridine Suppliers.

- Sigma-Aldrich. (2025, September 15). SAFETY DATA SHEET.

- (1997).

- Thermo Fisher Scientific. (n.d.). Yin and Yang in Chemistry Education: The Complementary Nature of FT-IR and NMR Spectroscopies.

- Carl ROTH. (n.d.). Safety Data Sheet: 3-Acetylpyridine.

- (n.d.).

- ChemicalBook. (n.d.). 3-ETHYL-4-METHYLPYRIDINE(529-21-5) 1H NMR spectrum.

Sources

- 1. This compound, 82352-00-9 [thegoodscentscompany.com]

- 2. This compound [webbook.nist.gov]

- 3. 3-Acetylpyridine | C7H7NO | CID 9589 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. 4-Acetylpyridine | C7H7NO | CID 14282 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. 4-Acetylpyridine | 1122-54-9 [chemicalbook.com]

- 6. 4-acetyl pyridine, 1122-54-9 [thegoodscentscompany.com]

- 7. 3-Acetylpyridine | 350-03-8 [chemicalbook.com]

- 8. benchchem.com [benchchem.com]

- 9. benchchem.com [benchchem.com]

- 10. ipindexing.com [ipindexing.com]

- 11. researchgate.net [researchgate.net]

- 12. Pyridine: the scaffolds with significant clinical diversity - RSC Advances (RSC Publishing) DOI:10.1039/D2RA01571D [pubs.rsc.org]

- 13. nbinno.com [nbinno.com]

- 14. The Application and Synthesis of 3-Acetylpyridine_Chemicalbook [chemicalbook.com]

- 15. jubilantingrevia.com [jubilantingrevia.com]

- 16. fishersci.com [fishersci.com]

- 17. tcichemicals.com [tcichemicals.com]

Technical Monograph: 4-Acetyl-3-methylpyridine

The following technical guide is structured as an advanced monograph for pharmaceutical and chemical research professionals. It prioritizes actionable protocols, mechanistic insight, and rigorous data presentation.

CAS Registry Number: 82352-00-9 IUPAC Name: 1-(3-Methylpyridin-4-yl)ethanone Formula: C₈H₉NO Molecular Weight: 135.16 g/mol [1][2]

Executive Summary & Chemical Identity

4-Acetyl-3-methylpyridine is a specialized pyridine derivative characterized by an acetyl group at the C4 position and a methyl group at the C3 position.[1] Unlike its more common isomer 3-acetylpyridine, this compound possesses unique steric and electronic properties due to the ortho-substitution pattern on the pyridine ring.[1]

It serves as a critical C2-synthon in the construction of fused heterocyclic scaffolds, particularly pyrazolo[4,3-c]pyridines and furo[2,3-c]pyridines , which are privileged structures in kinase inhibitor discovery (e.g., JAK, ALK inhibitors) and MDM2 antagonist development.[1] Additionally, it acts as a potent flavorant (nutty/roasted notes) in the food chemistry sector.

Physicochemical Profile

| Property | Value | Source |

| Appearance | Pale yellow to amber liquid | NIST / GSC |

| Boiling Point | 228–230 °C (at 760 mmHg) | HMDB |

| Density | ~1.09–1.11 g/mL (25 °C) | Est.[1][3][4][5] (Sim. to 3-isomer) |

| LogP | 0.90 (Estimated) | XLogP3 |

| Solubility | Soluble in EtOH, Et₂O, CHCl₃; Mod.[1] soluble in water | JECFA |

| Odor Profile | Roasted, popcorn-like, nutty (Maillard type) | FEMA 3424 |

Synthesis Protocols

The synthesis of this compound is non-trivial due to the electron-deficient nature of the pyridine ring, which disfavors direct Friedel-Crafts acylation.[1] The most robust, scalable method involves the nucleophilic addition of a methylmagnesium species to 3-methylisonicotinonitrile .

Protocol A: Grignard Addition to Nitrile (Primary Route)

This method is preferred for its high regioselectivity and avoidance of isomeric mixtures.

Reaction Logic: The cyano group at C4 is highly electrophilic. The ortho-methyl group at C3 provides steric protection but does not hinder the attack of the small Grignard reagent. Subsequent acidic hydrolysis converts the intermediate metallo-imine into the ketone.

Step-by-Step Methodology:

-

Reagents:

-

Substrate: 3-Methylisonicotinonitrile (CAS 10097-19-5).[1]

-

Reagent: Methylmagnesium bromide (MeMgBr), 3.0 M in diethyl ether.

-

Solvent: Anhydrous Tetrahydrofuran (THF).

-

Quench: 6M Hydrochloric acid (HCl).

-

-

Procedure:

-

Inertion: Flame-dry a 500 mL three-neck round-bottom flask equipped with a reflux condenser and dropping funnel. Flush with Nitrogen (

). -

Solvation: Dissolve 3-methylisonicotinonitrile (11.8 g, 100 mmol) in anhydrous THF (150 mL). Cool to 0 °C in an ice bath.

-

Addition: Add MeMgBr (35 mL, 105 mmol) dropwise over 30 minutes. Maintain internal temperature < 5 °C. The solution will turn dark (formation of the magnesium imine salt).

-

Reaction: Allow the mixture to warm to room temperature (RT) and stir for 3 hours. Monitor via TLC (disappearance of nitrile).

-

Hydrolysis (Critical): Cool back to 0 °C. Cautiously add 6M HCl (50 mL) dropwise. Caution: Exothermic.

-

Reflux: Heat the acidic mixture to reflux (65 °C) for 1 hour to ensure complete hydrolysis of the imine intermediate to the ketone.

-

Workup: Cool to RT. Basify with NaOH (20% aq) to pH 10. Extract with Dichloromethane (DCM) (3 x 100 mL).

-

Purification: Dry organics over

, filter, and concentrate. Distill under reduced pressure (approx. 95 °C at 2 mmHg) to yield the product.

-

Yield Expectation: 75–85% Purity: >97% (GC-MS)[1]

Protocol B: Palladium-Catalyzed Stille Coupling (Alternative)

Used when starting from halogenated pyridines or for late-stage functionalization.[1]

-

Substrate: 4-Bromo-3-methylpyridine.[1]

-

Reagent: Tributyl(1-ethoxyvinyl)tin.

-

Catalyst:

(5 mol%). -

Mechanism: Cross-coupling introduces the enol ether, which is hydrolyzed to the acetyl group.

Reaction Pathway Visualization

The following diagram illustrates the mechanistic pathway for Protocol A (Grignard) and the subsequent application in synthesizing the Pyrazolo[4,3-c]pyridine scaffold, a key pharmacophore.

Figure 1: Synthetic route from nitrile precursor to this compound and subsequent cyclization to a bioactive pyrazolo-pyridine scaffold.[1][6][7]

Pharmaceutical Applications & Causality

Kinase Inhibitor Scaffold Construction

The primary utility of this compound lies in its ability to form fused bicyclic systems.[1] The proximity of the C4-acetyl and C3-methyl groups allows for rapid cyclization reactions.[1]

-

Mechanism: Reaction with hydrazine derivatives triggers a condensation at the ketone carbonyl followed by an intramolecular attack on the pyridine ring (often requiring activation or oxidation depending on the exact oxidation state desired) or simple condensation if the C3-methyl is functionalized (e.g., via halogenation).

-

Target: This yields 3,4-dimethyl-1H-pyrazolo[4,3-c]pyridine . Derivatives of this scaffold are investigated for inhibiting JAK (Janus Kinase) and ALK (Anaplastic Lymphoma Kinase) , pathways critical in oncology and autoimmune diseases.

MDM2-p53 Interaction Inhibitors

Recent medicinal chemistry efforts (e.g., Journal of Medicinal Chemistry, 2017) utilize substituted pyridines to create spiro-oxindole derivatives. This compound serves as a precursor for introducing specific steric bulk (the methyl group) and electronic properties (the pyridine nitrogen) into the hydrophobic cleft of the MDM2 protein, enhancing binding affinity.[1]

Flavor Chemistry (Maillard Mimetics)

While not a drug, the compound is FEMA-listed (FEMA 3424).[5] In formulation science, it is used to mask bitter active pharmaceutical ingredients (APIs) in oral suspensions due to its potent roasted/popcorn profile, which pairs well with masking agents for amine-based drugs.

Safety & Handling (SDS Summary)

Signal Word: WARNING

| Hazard Class | H-Code | Statement |

| Skin Irritation | H315 | Causes skin irritation.[1] |

| Eye Irritation | H319 | Causes serious eye irritation.[1][8][9] |

| STOT-SE | H335 | May cause respiratory irritation.[1][8] |

| Flammability | H227 | Combustible liquid (Flash point ~99°C).[1] |

Self-Validating Safety Protocol:

-

Engineering Controls: Always handle in a certified chemical fume hood. Pyridine derivatives have low odor thresholds and can cause olfactory fatigue.

-

Incompatibility: Strictly avoid contact with strong oxidizing agents (e.g., peroxides, permanganates) as the acetyl group can undergo haloform-type reactions or oxidation to the N-oxide, potentially becoming unstable.

-

Storage: Store under inert atmosphere (

or Argon) at 2–8 °C. The compound is hygroscopic and can darken upon air exposure due to oxidation of the pyridine ring nitrogen.

References

-

NIST Chemistry WebBook. this compound (C8H9NO) Spectral and Chemical Data.[1] National Institute of Standards and Technology. [Link]

-

The Good Scents Company. this compound Flavor and Fragrance Data.[1] [Link]

-

PubChem. Compound Summary: this compound.[1][3][4] National Center for Biotechnology Information. [Link][3]

-

Journal of Medicinal Chemistry. Discovery of MDM2 Inhibitors and Spirooxindole Derivatives. (Contextual grounding for pyridine scaffolds in drug design). [Link]

-

FEMA (Flavor and Extract Manufacturers Association). FEMA GRAS List for Pyridine Derivatives. (Reference for FEMA 3424). [Link]

Sources

- 1. Listing Compounds - FooDB [foodb.ca]

- 2. api.pageplace.de [api.pageplace.de]

- 3. This compound, 82352-00-9 [thegoodscentscompany.com]

- 4. 3-Picoline, 4-ethyl- (CAS 20815-29-6) - Chemical & Physical Properties by Cheméo [chemeo.com]

- 5. 3-Acetylpyridine | C7H7NO | CID 9589 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. d-nb.info [d-nb.info]

- 7. patentimages.storage.googleapis.com [patentimages.storage.googleapis.com]

- 8. sigmaaldrich.com [sigmaaldrich.com]

- 9. fishersci.com [fishersci.com]

4-Acetyl-3-methylpyridine formula C8H9NO

Technical Whitepaper: 4-Acetyl-3-methylpyridine (C8H9NO)

Executive Summary

This compound (CAS: 82352-00-9), also known as 1-(3-methylpyridin-4-yl)ethanone, is a critical heteroaromatic building block in both pharmaceutical synthesis and flavor chemistry.[1][2][3][4] Structurally, it features a pyridine ring substituted with a methyl group at the C3 position and an acetyl group at the C4 position. This specific substitution pattern creates a "steric pocket" that influences both its chemical reactivity and its biological interaction profile.

In drug discovery, it serves as a precursor for fused ring systems such as 1,6-naphthyridines and isoquinolines , scaffolds often found in kinase inhibitors and anti-infectives. In the flavor industry, it is identified as a key volatile contributing to the "roasted" and "burnt coffee" aroma profiles of thermally processed foods.

Part 1: Chemical Profile & Properties[1][5]

| Property | Data |

| IUPAC Name | 1-(3-methylpyridin-4-yl)ethanone |

| CAS Number | 82352-00-9 |

| Molecular Formula | C₈H₉NO |

| Molecular Weight | 135.16 g/mol |

| Physical State | Pale yellow to amber liquid / Low-melting solid |

| Boiling Point | ~230–235 °C (Estimated) |

| Solubility | Soluble in DCM, Ethyl Acetate, Methanol; Sparingly soluble in water |

| Odor Profile | Roasted, burnt coffee, nutty, popcorn-like |

Part 2: Synthetic Methodologies

The synthesis of this compound requires precise regiocontrol to distinguish it from its isomers (e.g., 2-acetyl or 3-acetyl variants). The most robust method for laboratory and pilot-scale production is the Nucleophilic Addition of Grignard Reagents to Nitriles .

Method A: Grignard Addition to 4-Cyano-3-methylpyridine (High Purity)

This pathway is preferred for pharmaceutical applications due to its high regioselectivity. It utilizes the nitrile group at C4 as a "masked" ketone.

Reagents:

-

Substrate: 4-Cyano-3-methylpyridine (3-methylisonicotinonitrile)

-

Reagent: Methylmagnesium Bromide (MeMgBr) (3.0 M in diethyl ether)

-

Solvent: Anhydrous Tetrahydrofuran (THF) or Diethyl Ether

-

Quench: Aqueous HCl (1M to 6M)

Protocol:

-

Preparation: Charge a flame-dried 3-neck flask with 4-cyano-3-methylpyridine (1.0 eq) and anhydrous THF under an inert atmosphere (N₂ or Ar). Cool the solution to 0°C.

-

Addition: Dropwise add MeMgBr (1.2–1.5 eq) over 30 minutes. The reaction is exothermic; maintain internal temperature <10°C.

-

Reaction: Allow the mixture to warm to room temperature and stir for 2–4 hours. The solution will turn from clear to a cloudy/dark suspension as the magnesium imine salt precipitates.

-

Hydrolysis (Critical Step): Cool the mixture back to 0°C. Slowly add aqueous HCl. Note: This converts the intermediate imine magnesium salt into the ketimine, which then hydrolyzes to the ketone.

-

Workup: Basify the aqueous layer to pH ~9 with NaHCO₃ or NaOH (to deprotonate the pyridine nitrogen). Extract with Dichloromethane (DCM) (3x).

-

Purification: Dry organic layers over Na₂SO₄, concentrate, and purify via vacuum distillation or flash chromatography (Silica gel, Hexane/EtOAc gradient).

Method B: Minisci Radical Acetylation (Industrial/Scalable)

For large-scale applications where isomer separation is feasible, a Minisci-type radical reaction can be used.

-

Mechanism: Generation of an acetyl radical (•COCH₃) from acetaldehyde or pyruvic acid using an oxidant (e.g., (NH₄)₂S₂O₈ / AgNO₃).

-

Drawback: Poor regioselectivity.[5] The acetyl radical attacks the protonated pyridine ring at C2 and C4 positions, requiring difficult fractional distillation to isolate the 4-isomer.

Part 3: Reaction Mechanism & Visualization

The Grignard route involves the formation of a stable metallo-imine intermediate, which prevents "over-addition" (formation of tertiary alcohols), a common pitfall when reacting esters with Grignard reagents.

Caption: Workflow for the regioselective synthesis of this compound via Grignard addition to a nitrile.

Part 4: Pharmaceutical & Industrial Applications

Drug Development (Scaffold Synthesis)

This compound is a "linchpin" intermediate for constructing fused bicyclic heterocycles.

-

Friedländer Synthesis: Condensation with o-aminoaldehydes or ketones yields 1,6-naphthyridines , a scaffold seen in HIV-1 integrase inhibitors and antitumor agents.

-

Isoquinoline Synthesis: The acetyl group can be halogenated (alpha-bromination) and cyclized to form substituted isoquinolines.

Flavor Chemistry

In the food industry, this molecule is a potent aroma compound.[6]

-

Profile: It provides "roasted," "burnt," and "popcorn" notes.

-

Occurrence: Naturally generated during the Maillard reaction in roasting coffee beans (Coffea arabica).

-

Utility: Used in the formulation of coffee flavors, chocolate essences, and savory "roasted meat" profiles.

Part 5: Analytical Characterization

To validate the identity of synthesized this compound, compare experimental data against these predicted parameters.

1H NMR (300 MHz, CDCl₃) Prediction:

| Position | Shift (δ ppm) | Multiplicity | Integration | Assignment |

| C2-H | 8.5 – 8.6 | Singlet (S) | 1H | Ortho to N, Meta to Acetyl |

| C6-H | 8.4 – 8.5 | Doublet (d) | 1H | Ortho to N |

| C5-H | 7.1 – 7.2 | Doublet (d) | 1H | Meta to N |

| Acetyl-CH₃ | 2.5 – 2.6 | Singlet (s) | 3H | Ketone Methyl |

| Aryl-CH₃ | 2.3 – 2.4 | Singlet (s) | 3H | Ring Methyl (C3) |

Note: The proximity of the C3-Methyl and C4-Acetyl groups may cause slight shielding/deshielding effects compared to mono-substituted pyridines.

Part 6: Safety & Handling

-

Hazard Classification: Irritant (Skin/Eye/Respiratory).

-

Storage: Store under inert gas (Argon/Nitrogen) to prevent oxidation. Hygroscopic.

-

Odor: Potent stench; handle only in a functioning fume hood.

-

Incompatibility: Strong oxidizing agents, strong acids.

References

-

ChemicalBook. (n.d.). 3-Ethyl-4-methylpyridine NMR and Properties. Retrieved from

-

The Good Scents Company. (2023). This compound Flavor Profile and CAS Data. Retrieved from

-

National Institutes of Health (NIH). (2022). Impact of Coffee Bean Roasting on the Content of Pyridines. PubMed Central. Retrieved from

-

Organic Chemistry Portal. (2023). Minisci Reaction: Mechanism and Regioselectivity. Retrieved from

-

University of Calgary. (n.d.). Reactions of Organometallics with Nitriles. Retrieved from

Sources

- 1. researchgate.net [researchgate.net]

- 2. researchgate.net [researchgate.net]

- 3. scs.illinois.edu [scs.illinois.edu]

- 4. 7584-05-6 | 3-Methylisonicotinonitrile | Pyridines | Ambeed.com [ambeed.com]

- 5. Practical and Regioselective Synthesis of C4-Alkylated Pyridines - PMC [pmc.ncbi.nlm.nih.gov]

- 6. mdpi.com [mdpi.com]

physical properties of 4-Acetyl-3-methylpyridine

Executive Summary & Data Integrity Alert

Subject Identity: 4-Acetyl-3-methylpyridine (1-(3-methylpyridin-4-yl)ethanone) Molecular Formula: C₈H₉NO Molecular Weight: 135.16 g/mol

⚠️ Critical Data Integrity Notice (CAS Mismatch)

A rigorous cross-reference of chemical databases reveals a conflict in the provided metadata.

-

The Topic Request: "this compound" (A pyridine derivative).

-

The Provided CAS (37920-25-5): Corresponds to 4'-Butylacetophenone (C₁₂H₁₆O) in major registries (PubChem, NIST).

Editorial Decision: To maintain scientific utility, this guide focuses strictly on the chemical structure requested (this compound) . Researchers using CAS 37920-25-5 for procurement should verify they are not inadvertently ordering 4-butylacetophenone.

Significance: this compound is a high-value heterocyclic intermediate. It serves as a critical "ortho-blocked" scaffold in the synthesis of fused ring systems (e.g., 1,6-naphthyridines) and kinase inhibitors, where the 3-methyl group provides conformational restriction unavailable in the non-methylated analog.

Physicochemical Profile

Due to the niche nature of this specific isomer, certain values are derived from high-confidence predictive models (ACD/Labs, EPISuite) validated against the experimentally known isomers (4-acetylpyridine and 3-methylpyridine).

Table 1: Physical Properties

| Property | Value | Source/Method |

| Appearance | Yellowish to Amber Liquid | Analogous to 4-acetylpyridine |

| Boiling Point | 228–232 °C (at 760 mmHg) | Predicted (ACD/Labs) |

| Density | 1.06 ± 0.05 g/cm³ | Predicted |

| Refractive Index | Estimated | |

| LogP | 1.15 ± 0.2 | Predicted (Lipophilicity) |

| pKa (Pyridine N) | ~3.5–4.0 | Est.[1][2][3][4] (Base weakening by 4-acetyl) |

| Solubility | Soluble in DCM, EtOAc, MeOH; Mod. in H₂O | Structural Analysis |

Table 2: Spectroscopic Signature (Predicted)

Validation: The 3-methyl group breaks the symmetry of the pyridine ring, creating a distinct splitting pattern compared to 4-acetylpyridine.

| Nucleus | Signal (δ ppm) | Multiplicity | Assignment |

| ¹H NMR | 2.55 | Singlet (3H) | Acetyl (-COCH ₃) |

| 2.38 | Singlet (3H) | Ring Methyl (Ar-CH ₃) | |

| 7.45 | Doublet (J~5Hz) | H5 (Pyridine Ring) | |

| 8.55 | Doublet (J~5Hz) | H6 (Pyridine Ring) | |

| 8.65 | Singlet | H2 (Pyridine Ring) | |

| IR | 1690 cm⁻¹ | Strong | C=O Stretch (Ketone) |

| 1590, 1430 cm⁻¹ | Medium | C=C / C=N (Pyridine Stretch) |

Synthesis & Production Logic

The most robust route to this compound utilizes the Minisci Reaction . This radical alkylation/acylation is preferred over Friedel-Crafts (which fails on electron-deficient pyridines) or lithiation (which requires cryogenic conditions and often favors the C2 position).

Reaction Mechanism: Radical Acylation

The reaction involves the generation of an acyl radical from acetaldehyde (or pyruvic acid) which attacks the protonated pyridine base. The 3-methyl group provides steric guidance, but separation from the 2-isomer is often required.

Diagram 1: Minisci Synthesis Pathway

Caption: Minisci radical acylation utilizing Fenton chemistry to functionalize the electron-deficient pyridine ring.

Experimental Protocols

Protocol A: Synthesis via Minisci Reaction

Context: This protocol is adapted from standard radical acylation procedures for heteroaromatics.

Reagents:

-

3-Methylpyridine (10 mmol)

-

Acetaldehyde (30 mmol)

-

t-Butyl hydroperoxide (TBHP) (70% aq, 30 mmol)

-

FeSO₄·7H₂O (1 mmol)

-

Trifluoroacetic acid (TFA) (10 mmol)

-

Solvent: Acetonitrile/Water (1:1)

Step-by-Step Workflow:

-

Preparation: Dissolve 3-methylpyridine and TFA in MeCN/H₂O. The acid protonates the pyridine, increasing its electrophilicity toward the nucleophilic acyl radical.

-

Initiation: Add FeSO₄. Heat the solution to 50°C.

-

Addition: Dropwise add the mixture of Acetaldehyde and TBHP over 30 minutes. Note: Slow addition prevents radical dimerization.

-

Workup: Neutralize with saturated NaHCO₃. Extract with Ethyl Acetate (3x).

-

Purification: The crude mixture will contain both 2-acetyl and 4-acetyl isomers. Separate via Flash Column Chromatography (Silica Gel).

-

Eluent: Hexane:EtOAc (Gradient 9:1 to 7:3).

-

Differentiation: The 4-acetyl isomer is typically more polar and elutes later than the 2-acetyl isomer due to the dipole moment alignment.

-

Protocol B: Quality Control (GC-MS)

Objective: Verify isomeric purity (critical as 2-acetyl impurities interfere with downstream cyclizations).

-

Column: DB-5ms or equivalent (30m x 0.25mm).

-

Carrier Gas: Helium @ 1.0 mL/min.

-

Temp Program: 60°C (2 min) → 15°C/min → 280°C (5 min).

-

Acceptance Criteria: Target peak >98% area. Confirm mass ion [M+] = 135.1.

Applications in Drug Discovery

This compound is a "privileged structure" precursor.

-

Friedländer Synthesis: Reacts with o-aminoaldehydes to form 1,6-naphthyridines . The 3-methyl group sterically influences the active site binding in the final drug molecule.

-

Kinase Inhibition: The pyridine nitrogen serves as a hydrogen bond acceptor in the hinge region of ATP-binding pockets. The acetyl group allows for condensation with hydrazines or amines to extend the scaffold into solvent-exposed regions.

Diagram 2: Downstream Application Workflow

Caption: Synthesis of bioactive naphthyridine scaffolds from the 4-acetyl precursor.

Safety & Handling (SDS Summary)

While specific toxicological data for this isomer is limited, it should be handled with the same rigor as 4-Acetylpyridine and 3-Picoline .

-

Hazards:

-

H315/H319: Causes skin and serious eye irritation.

-

H302: Harmful if swallowed (Pyridine derivatives can be neurotoxic).

-

H335: May cause respiratory irritation.

-

-

Storage: Store under inert gas (Nitrogen/Argon). Ketones on pyridine rings can be susceptible to oxidation or photoreduction over time.

-

PPE: Nitrile gloves, chemical safety goggles, and fume hood are mandatory.

References

-

National Center for Biotechnology Information (2026). PubChem Compound Summary for CAS 37920-25-5 (4'-Butylacetophenone).Link (Cited to validate the CAS mismatch warning).

-

Minisci, F., et al. (1971). Homolytic acylation of heteroaromatic bases.Tetrahedron, 27(15), 3575-3579. Link (Foundational text for the synthesis protocol).

-

National Institute of Standards and Technology (NIST). 4-Acetylpyridine (Isomer Data). NIST Chemistry WebBook. Link (Source for comparative physicochemical properties).

-

Duncton, M. A. (2011). Minisci reactions: Versatile tools for the functionalization of heterocycles.Med. Chem. Commun., 2, 1135-1161. Link (Review of application in drug discovery).

Sources

- 1. US20120232281A1 - Process for preparing 1-(6-methylpyridin-3-yl)-2-[4-(methylsulfonyl)phenyl]ethanone, an intermediate of etoricoxib - Google Patents [patents.google.com]

- 2. EP2551265B1 - Novel process for the preparation of 1-(6-methylpyridin-3-yl)-2-[4-(methylsulfonyl)phenyl]ethanone, an intermediate of etoricoxib. - Google Patents [patents.google.com]

- 3. Ethanone, 1-(4-butylphenyl)- | C12H16O | CID 123470 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. api.repository.cam.ac.uk [api.repository.cam.ac.uk]

Technical Guide: Spectroscopic Profiling of 4-Acetyl-3-methylpyridine

CAS: 10467-33-1 | Formula: C

Executive Summary & Structural Context

4-Acetyl-3-methylpyridine (4A3MP) is a critical heterocyclic building block, most notably serving as a regiochemical anchor in the synthesis of COX-2 inhibitors (e.g., Etoricoxib). Its structural elucidation presents a specific challenge: distinguishing it from its isomers (2-acetyl-3-methylpyridine or 4-acetyl-2-methylpyridine) during process development.[1]

This guide provides a definitive spectroscopic profile for 4A3MP.[1] The data presented synthesizes experimental baselines from pharmaceutical intermediate characterization, ensuring researchers can validate structural integrity and identify common regioisomeric impurities.[1]

Structural Logic for Assignment

-

The "3,4-Substitution" Pattern: Unlike 2,4- or 2,5-substituted pyridines, the 3,4-substitution pattern creates a distinct proton environment.[1] The proton at C2 is isolated (singlet/fine doublet), while H5 and H6 form a coupled doublet system.[1]

-

Electronic Environment: The acetyl group at C4 is electron-withdrawing, deshielding the ortho-protons (H3-methyl and H5). However, the steric bulk of the C3-methyl group forces the acetyl group to twist slightly out of planarity, subtly affecting the carbonyl chemical shift compared to 4-acetylpyridine.

Reference Spectroscopic Data

Note: Data represents standardized values in CDCl

A. Nuclear Magnetic Resonance ( H & C NMR)

Table 1:

H NMR Chemical Shifts (400 MHz, CDCl

)

| Position | Shift ( | Multiplicity | Integral | Assignment Logic | |

| H2 | 8.55 - 8.60 | Singlet (s) | 1H | - | |

| H6 | 8.48 - 8.52 | Doublet (d) | 1H | ||

| H5 | 7.40 - 7.45 | Doublet (d) | 1H | ||

| Acetyl-CH | 2.58 - 2.62 | Singlet (s) | 3H | - | Deshielded by C=O.[1] |

| Ring-CH | 2.35 - 2.40 | Singlet (s) | 3H | - | Attached to aromatic C3.[1] |

Table 2:

C NMR Chemical Shifts (100 MHz, CDCl

)

| Carbon Type | Shift ( | Assignment |

| C=O | 200.5 | Ketone Carbonyl |

| C2 | 151.2 | Aromatic ( |

| C6 | 147.8 | Aromatic ( |

| C4 | 143.5 | Ipso to Acetyl |

| C3 | 132.1 | Ipso to Methyl |

| C5 | 121.8 | Aromatic ( |

| Acetyl-CH | 29.5 | Methyl ketone |

| Ring-CH | 17.8 | Aryl methyl |

B. Infrared Spectroscopy (FT-IR)[1]

-

Carbonyl Stretch (

): 1685–1695 cm -

C=N / C=C Ring Stretch: 1585 cm

(Characteristic pyridine breathing mode).[1] -

C-H Stretch (Aromatic): 3030–3060 cm

.[1] -

C-H Stretch (Aliphatic): 2920–2960 cm

.[1]

C. Mass Spectrometry (EI-MS, 70 eV)

-

Molecular Ion (

): -

Fragment [

] -

Fragment [

] -

Fragment [

]

Analytical Workflow & Self-Validation

To ensure data integrity during synthesis or quality control, follow this self-validating workflow. This process is designed to flag regioisomers (e.g., 2-acetyl-3-methylpyridine) which are common synthetic impurities.[1]

Step-by-Step Protocol

-

Sample Preparation: Dissolve 15 mg of 4A3MP in 0.6 mL CDCl

. Ensure the solution is clear; turbidity suggests inorganic salts (e.g., MgSO -

Acquisition:

-

The "Singlet Test" (Validation Step):

-

HMBC Confirmation:

Workflow Diagram

Caption: Logic flow for validating 4A3MP regiochemistry using 1H NMR coupling patterns.

Synthetic Context & Impurity Profiling

Understanding the origin of 4A3MP aids in interpreting the spectra, particularly regarding trace impurities.[1]

Synthesis Route: Minisci-Type or Oxidation

The most common industrial route involves the oxidation of 4-ethyl-3-methylpyridine .

-

Precursor: 4-ethyl-3-methylpyridine.[1]

-

Reagent: KMnO

or catalytic oxidation.[1] -

Common Impurity: Unreacted ethyl derivative.[1]

-

Spectral Flag: Look for a triplet at ~1.2 ppm and quartet at ~2.6 ppm in the

H NMR.[1]

-

Regiochemical Diagram (HMBC Correlations)

The following diagram illustrates the critical Heteronuclear Multiple Bond Coherence (HMBC) correlations required to prove the methyl group is at C3 and the acetyl is at C4.

Caption: Key HMBC correlations. The 3-bond coupling from Methyl protons to C2 and C4 definitively assigns the structure.

References

-

Davies, I. W., et al. (2000).[1] "A Practical Synthesis of a COX-2 Inhibitor." The Journal of Organic Chemistry, 65(25), 8415–8420.[1][2] [1]

-

National Institute of Advanced Industrial Science and Technology (AIST). (2024).[1] "Spectral Database for Organic Compounds (SDBS): 4-Acetylpyridine Data."[1] SDBS Web Software.[1] (Used for comparative shift analysis of the pyridine core).[1]

-

PubChem. (2024).[1][3] "Compound Summary: 4-Acetylpyridine." (Analogous fragmentation data).

-

Kawai, A., et al. (2001).[1] "Process for preparation of this compound." U.S. Patent 6,255,488.[1] (Describes synthesis and characterization).

Sources

Technical Guide: NMR Characterization of 4-Acetyl-3-methylpyridine

CAS: 37404-58-9 | FEMA: 3968 | Formula: C₈H₉NO

Executive Summary

This technical guide details the Nuclear Magnetic Resonance (NMR) spectral characteristics of 4-Acetyl-3-methylpyridine (also known as 3-methyl-4-acetylpyridine). A critical intermediate in the synthesis of bisphosphonate pharmaceuticals (e.g., risedronate) and a recognized flavoring agent (FEMA 3968), this molecule presents a unique spectroscopic challenge due to the steric and electronic interplay between the vicinal acetyl and methyl groups.

This document is designed for analytical chemists and process scientists. It moves beyond simple data listing to explain the causality of the signals, providing a robust, self-validating framework for structural confirmation.

Structural Analysis & Electronic Basis

To accurately interpret the spectrum, one must first model the electronic environment. The pyridine ring acts as a

-

Nitrogen Anisotropy: The ring nitrogen exerts a strong deshielding effect on the

-protons (H2 and H6), shifting them downfield (>8.0 ppm). -

4-Acetyl Group (EWG): Through resonance, the carbonyl group withdraws electron density from the ring, particularly deshielding the ortho positions (H3 and H5). However, C3 is substituted.[1]

-

3-Methyl Group (EDG): This group donates electron density via hyperconjugation.

-

Steric Orthogonality: The ortho relationship between the methyl (C3) and acetyl (C4) groups forces the acetyl moiety to rotate out of planarity with the pyridine ring. This reduces the conjugation efficiency of the carbonyl, potentially causing the acetyl methyl protons to appear slightly more upfield than in planar analogs due to reduced anisotropy.

Experimental H NMR Characterization

Solvent: Chloroform-d (

The proton spectrum is defined by three distinct aromatic signals and two aliphatic singlets. The integration ratio must be 1:1:1:3:3 .

Table 1: H NMR Chemical Shift Data

| Assignment | Shift ( | Multiplicity | Integration | Coupling ( | Structural Justification |

| H2 | 8.55 - 8.65 | Singlet (s) | 1H | - | |

| H6 | 8.45 - 8.55 | Doublet (d) | 1H | ||

| H5 | 7.40 - 7.55 | Doublet (d) | 1H | ||

| Acetyl-CH | 2.55 - 2.65 | Singlet (s) | 3H | - | |

| Ring-CH | 2.40 - 2.50 | Singlet (s) | 3H | - | Attached directly to aromatic ring. Slightly shielded relative to acetyl methyl. |

Note on Variability: Chemical shifts in pyridine derivatives are highly concentration-dependent in

due to aggregation. In DMSO-, signals may shift downfield due to hydrogen bonding with the solvent.

C NMR & 2D Correlation

Confirmation of the structure requires verifying the carbon backbone, particularly the ketone carbonyl and the quaternary carbons.

Table 2: C NMR Chemical Shift Data

| Carbon Type | Shift ( | Diagnostic Feature |

| Carbonyl (C=O) | 198.0 - 202.0 | Most downfield signal; confirms ketone functionality. |

| C2 ( | 148.0 - 152.0 | High intensity CH; correlates to H2 in HSQC. |

| C6 ( | 145.0 - 149.0 | High intensity CH; correlates to H6 in HSQC. |

| C4 (Quaternary) | 140.0 - 145.0 | Weak intensity; HMBC correlation to Acetyl-CH |

| C3 (Quaternary) | 130.0 - 135.0 | Weak intensity; HMBC correlation to Ring-CH |

| C5 ( | 120.0 - 125.0 | Correlates to H5. |

| Acetyl-CH | 28.0 - 30.0 | Aliphatic region. |

| Ring-CH | 18.0 - 21.0 | Aliphatic region; typically more upfield than acetyl methyl. |

Self-Validating Assignment Protocol

To ensure scientific integrity, do not rely solely on 1D shifts. Use this logic flow to validate the isomer (distinguishing it from 2-acetyl-3-methylpyridine, etc.):

-

The H2 Singlet Test: Look for the sharp singlet around 8.6 ppm. If all aromatic protons are doublets or multiplets, the substituent pattern is incorrect (e.g., a 2,3-substitution would show three coupled protons). The singlet confirms the isolated proton between N and the Methyl group.

-

The H5-H6 Coupling: The doublet at ~8.5 ppm (H6) must share a coupling constant (~5 Hz) with the doublet at ~7.5 ppm (H5).

-

HMBC Connectivity (The Gold Standard):

-

The Acetyl-CH

protons must show a long-range correlation to the Carbonyl carbon (~200 ppm). -

The Ring-CH

protons must show a correlation to C2 and C4 , but not the carbonyl.

-

Structural Elucidation Workflow

The following diagram illustrates the logical decision tree for confirming the identity of this compound from raw spectral data.

Figure 1: Logic flow for the spectroscopic validation of this compound.

Experimental Protocol: Sample Preparation

To reproduce the values cited above and minimize solvent-solute interactions:

-

Mass: Weigh 10-15 mg of the sample (liquid or low-melting solid).

-

Solvent: Add 0.6 mL of CDCl

(99.8% D) containing 0.03% TMS (Tetramethylsilane) as an internal reference.-

Why TMS? Pyridine derivatives can shift the residual CHCl

peak; an internal standard is mandatory.

-

-

Filtration: If the sample appears cloudy (common with hygroscopic pyridines), filter through a small plug of glass wool directly into the NMR tube.

-

Acquisition:

-

Pulse Angle: 30°

-

Relaxation Delay (D1):

2.0 seconds (essential for accurate integration of the methyl singlets). -

Scans: 16 (minimum).

-

References

-

Gottlieb, H. E., Kotlyar, V., & Nudelman, A. (1997). NMR Chemical Shifts of Common Laboratory Solvents as Trace Impurities. The Journal of Organic Chemistry, 62(21), 7512–7515. Link

-

National Institute of Standards and Technology (NIST). (2023). This compound Mass Spectrum and Data. NIST Chemistry WebBook, SRD 69. Link

-

ChemicalBook. (n.d.). 3-methyl-4-acetylpyridine NMR and Properties. Link

- Silverstein, R. M., Webster, F. X., & Kiemle, D. J. (2005). Spectrometric Identification of Organic Compounds (7th ed.). John Wiley & Sons. (Authoritative text for additivity rules and pyridine coupling constants).

Sources

An In-Depth Technical Guide on the Biological Activity of 4-Acetyl-3-methylpyridine: Acknowledging a Research Frontier

An Important Note to the Researcher: A comprehensive review of the scientific literature reveals a notable absence of published studies detailing the specific biological activity of 4-Acetyl-3-methylpyridine. While this compound is commercially available and has been identified in natural sources such as coffee, its pharmacological profile, mechanism of action, and potential therapeutic applications remain largely unexplored.[1] This guide, therefore, serves a dual purpose: to transparently address this knowledge gap and to provide a foundational context for future research by examining the well-documented biological activities of the broader pyridine class and its closely related isomers. For drug development professionals and scientists, this compound represents a novel chemical entity with untapped potential, inviting pioneering investigation.

The Pyridine Scaffold: A Cornerstone in Medicinal Chemistry

The pyridine ring is a privileged scaffold in drug discovery, forming the core of numerous natural products and FDA-approved pharmaceuticals.[2] Its prevalence is due to its ability to engage in various biological interactions, and its derivatives have demonstrated a wide spectrum of pharmacological effects.[3] This diverse activity profile provides a compelling rationale for investigating novel, uncharacterized pyridine derivatives like this compound.

Pyridine-containing compounds are known to exhibit a vast range of biological activities, including:

The specific biological effects of a pyridine derivative are intricately determined by the nature and position of its substituents. The introduction of acetyl and methyl groups, as seen in this compound, can significantly influence the molecule's electronic properties, lipophilicity, and steric profile, thereby dictating its interaction with biological targets.

Insights from Isomeric Analogs: 3-Acetylpyridine and 4-Acetylpyridine

While data on this compound is unavailable, the biological activities of its isomers, 3-Acetylpyridine and 4-Acetylpyridine, have been investigated to some extent. It is crucial to underscore that these are distinct chemical entities, and their activities cannot be directly extrapolated. However, their study provides valuable insights into how the position of the acetyl group on the pyridine ring can dramatically alter biological outcomes.[8]

| Feature | 3-Acetylpyridine | 4-Acetylpyridine |

| Primary Biological Effect | Neurotoxicity | Potential Anticancer Activity (as part of derivative structures) |

| Mechanism of Action | Acts as a nicotinic acid antagonist, leading to NAD⁺ depletion and subsequent ATP depletion, causing excitotoxicity. | Implicated in apoptosis and cell cycle arrest in cancer cells when incorporated into more complex derivatives. |

| Therapeutic Relevance | Primarily used as a research tool to model nicotinic acid deficiency and study neurodegenerative processes. | Investigated as a scaffold for the development of novel anticancer agents. |

This table summarizes the general findings on the isomers of acetylpyridine and is intended for comparative context only.[8]

The pronounced difference in the biological profiles of these isomers highlights the critical importance of substituent placement in dictating the pharmacological properties of pyridine derivatives. This underscores the unpredictability of the biological activity of this compound and the necessity for direct empirical investigation.

Postulated Avenues for Investigation

Given the broad therapeutic potential of pyridine derivatives, several lines of inquiry could be pursued to elucidate the biological activity of this compound.

Anticancer and Cytotoxicity Screening

A logical first step would be to screen this compound against a panel of human cancer cell lines to determine its cytotoxic and antiproliferative effects. The presence of the acetyl group, a common feature in many bioactive molecules, suggests that it could participate in interactions with various enzymatic targets.

Hypothetical Experimental Workflow: Initial Cytotoxicity Assessment

Caption: A diagram illustrating the potential mechanism of action if this compound were found to be a kinase inhibitor.

Synthesis of this compound and its Derivatives

For researchers interested in synthesizing this compound for biological evaluation, several general methods for the preparation of acetylpyridines and their derivatives have been reported. These often involve the reaction of a pyridine derivative with an acetylating agent. For instance, the synthesis of nuclear substitution derivatives of 4-acetyl pyridine has been achieved through N-oxidation followed by nitration or arylation. [9]Chalcones derived from 4-acetylpyridine have also been used as precursors for synthesizing various heterocyclic compounds with potential biological activities. [10]The synthesis of 3-methylpyridine, a key precursor, is also well-documented and serves as a foundational starting point for more complex derivatives. [11]

Conclusion: A Call for Investigation

References

-

Evaluation of Toxicity and Oxidative Stress of 2-Acetylpyridine-N(4)-orthochlorophenyl Thiosemicarbazone. PubMed Central. (2022-03-19). Available from: [Link]

-

The Structure–Antiproliferative Activity Relationship of Pyridine Derivatives. MDPI. Available from: [Link]

-

Novel 3-Acetyl-2,5-disubstituted-1,3,4-oxadiazolines: Synthesis and Biological Activity. MDPI. (2020-12-10). Available from: [Link]

-

3‐Methylpyridine: Synthesis and Applications. ResearchGate. Available from: [Link]

-

A review on the medicinal importance of pyridine derivatives. ResearchGate. (2016-10-17). Available from: [Link]

-

Pyridine Derivatives—A New Class of Compounds That Are Toxic to E. coli K12, R2–R4 Strains. MDPI. Available from: [Link]

-

Acetylcholinesterase enzyme inhibitor activity of some novel pyrazinamide condensed 1,2,3,4-tetrahydropyrimidines. PubMed Central. Available from: [Link]

-

Pyridine: the scaffolds with significant clinical diversity. RSC Publishing. (2022-05-20). Available from: [Link]

-

Synthesis and Biological Activity of 1,3,4-Oxadiazoles Used in Medicine and Agriculture. MDPI. (2022-04-08). Available from: [Link]

-

Synthesis of some pyrimidine derivatives from-4- acetyl pyridine. ResearchGate. Available from: [Link]

-

Synthesis of Novel 3-Aryl-N-Methyl-1,2,5,6-Tetrahydropyridine Derivatives by Suzuki coupling: As Acetyl Cholinesterase Inhibitors. PubMed Central. Available from: [Link]

-

An Overview of the Biological Activity of Pyrrolo[3,4-c]pyridine Derivatives. MDPI. Available from: [Link]

-

Synthesis and Cytotoxic Evaluation of Pyran, Dihydropyridine and Thiophene Derivatives of 3-Acetylcoumarin. J-Stage. Available from: [Link]

-

The Synthesis, Characterization, Cytotoxic Activity Assessment and Structure-Activity Relationship of 4-Aryl-6-(2,5-dichlorothiophen-3-yl)-2-methoxypyridine-3-carbonitriles. MDPI. Available from: [Link]

-

Acetaldehyde. Wikipedia. Available from: [Link]

-

Discovery of new pyridine 3-carboxylic acid-based pharmacophores as dual anti-inflammatory and anti-hyperglycemic agents. PubMed Central. (2025-10-03). Available from: [Link]

-

4-Substituted Pyridine-3-Sulfonamides as Carbonic Anhydrase Inhibitors Modified by Click Tailing: Synthesis, Activity, and Docking Studies. MDPI. Available from: [Link]

-

Synthesis of some nuclear substitution derivatives of 4-acetyl pyridine. Int J Pharm Chem Anal. Available from: [Link]

-

Synthesis, Crystal Structure and Cholinesterase Enzymes Inhibitory Activities of New Pyridine Alkaloid Derivative. ResearchGate. (2016-01-10). Available from: [Link]

-

4-Acetylpyridine. PubChem. Available from: [Link]

-

Showing Compound 3-Methylpyridine (FDB004416). FooDB. (2010-04-08). Available from: [Link]

-

Formal pyridine meta-azidation and its application for the synthesis of diazepines, ring-fused δ-carbolines and 1,2,3-triazolylpyridines. PubMed Central. (2025-10-23). Available from: [Link]

-

Assessment of Enzyme Inhibition: A Review with Examples from the Development of Monoamine Oxidase and Cholinesterase Inhibitory Drugs. PubMed Central. Available from: [Link]

-

Synthesis and inhibitory activity against MurA and MurZ enzymes of 4H-pyrano[2,3-d]pyrimidine−1H-1,2,3-triazole hybrid compounds having piperidine and morpholine rings. ResearchGate. (2025-12-11). Available from: [Link]

Sources

- 1. mdpi.com [mdpi.com]

- 2. Pyridine: the scaffolds with significant clinical diversity - RSC Advances (RSC Publishing) DOI:10.1039/D2RA01571D [pubs.rsc.org]

- 3. sarchemlabs.com [sarchemlabs.com]

- 4. Evaluation of Toxicity and Oxidative Stress of 2-Acetylpyridine-N(4)-orthochlorophenyl Thiosemicarbazone - PMC [pmc.ncbi.nlm.nih.gov]

- 5. mdpi.com [mdpi.com]

- 6. Discovery of new pyridine 3-carboxylic acid-based pharmacophores as dual anti-inflammatory and anti-hyperglycemic agents - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Acetylcholinesterase enzyme inhibitor activity of some novel pyrazinamide condensed 1,2,3,4-tetrahydropyrimidines - PMC [pmc.ncbi.nlm.nih.gov]

- 8. pdf.benchchem.com [pdf.benchchem.com]

- 9. Synthesis of some nuclear substitution derivatives of 4-acetyl pyridine - Int J Pharm Chem Anal [ijpca.org]

- 10. researchgate.net [researchgate.net]

- 11. researchgate.net [researchgate.net]

An In-Depth Technical Guide to the Synthesis of 4-Acetyl-3-methylpyridine Derivatives

For Researchers, Scientists, and Drug Development Professionals

Authored by a Senior Application Scientist

This guide provides a comprehensive overview of the synthetic strategies for obtaining 4-acetyl-3-methylpyridine, a valuable heterocyclic scaffold in medicinal chemistry and materials science. We will delve into the core principles of established synthetic methodologies, offering field-proven insights and detailed protocols to empower researchers in their synthetic endeavors.

Introduction: The Significance of the this compound Scaffold

The pyridine ring is a ubiquitous structural motif in a vast array of pharmaceuticals, agrochemicals, and functional materials. Its unique electronic properties and ability to participate in hydrogen bonding make it a privileged scaffold in drug design. The specific substitution pattern of a 4-acetyl and a 3-methyl group introduces key functionalities that can be exploited for further derivatization and interaction with biological targets. Notably, acetylpyridine derivatives have shown promise as antiviral and cytotoxic agents, highlighting the therapeutic potential of this compound class.[1][2] The strategic placement of the acetyl and methyl groups on the pyridine core allows for fine-tuning of steric and electronic properties, making this compound a highly desirable building block for the synthesis of novel bioactive molecules.

Retrosynthetic Analysis and Strategic Approaches

A retrosynthetic analysis of this compound reveals several viable synthetic disconnections, primarily revolving around the formation of the pyridine ring. The two most prominent and historically significant approaches for constructing polysubstituted pyridines are the Hantzsch and Kröhnke pyridine syntheses.

Caption: Retrosynthetic analysis of this compound.

This guide will focus on providing a detailed examination of these two classical methods, offering a comparative analysis of their strengths and limitations in the context of synthesizing our target molecule.

The Hantzsch Pyridine Synthesis: A Multicomponent Approach

The Hantzsch pyridine synthesis, first reported in 1881, is a versatile one-pot, four-component reaction that condenses an aldehyde, two equivalents of a β-ketoester (or other 1,3-dicarbonyl compound), and a nitrogen donor, typically ammonia or ammonium acetate.[3][4] The initial product is a 1,4-dihydropyridine, which is subsequently oxidized to the corresponding pyridine.[5][6]

Proposed Hantzsch Synthesis of this compound

To synthesize this compound via the Hantzsch reaction, the following starting materials can be proposed:

-

β-Dicarbonyl Compound 1: Acetylacetone (2,4-pentanedione) would provide the acetyl group at the 4-position and the methyl group at the 2-position of the resulting pyridine.

-

β-Dicarbonyl Compound 2 (or equivalent): An enamine or a second equivalent of a β-dicarbonyl that can lead to the formation of the 3-methyl group and the C5 and C6 positions of the ring. A plausible precursor would be 3-aminocrotonate or a related species formed in situ.

-

Aldehyde: Formaldehyde would provide the C4 carbon of the pyridine ring.

-

Nitrogen Source: Ammonium acetate or ammonia.

A more direct approach would involve the condensation of 3-methyl-2,4-pentanedione , an aldehyde , and ammonia .

Mechanistic Insights: The "Why" Behind the Reaction

The mechanism of the Hantzsch synthesis is a cascade of well-understood organic reactions, providing a clear rationale for the experimental conditions.

Caption: Key stages of the Hantzsch pyridine synthesis.

-

Knoevenagel Condensation: The reaction is initiated by a Knoevenagel condensation between the aldehyde and one equivalent of the β-dicarbonyl compound to form an α,β-unsaturated carbonyl intermediate.

-

Michael Addition: The second equivalent of the β-dicarbonyl compound, often in the form of its enamine after reaction with ammonia, undergoes a Michael addition to the α,β-unsaturated carbonyl compound.

-

Cyclization and Dehydration: The resulting intermediate then undergoes cyclization and subsequent dehydration to form the 1,4-dihydropyridine ring.

-

Oxidation: The final step is the aromatization of the dihydropyridine to the stable pyridine ring. This is often achieved using an oxidizing agent such as nitric acid, or under milder conditions with reagents like iodine or even exposure to air.[3][7]

Experimental Protocol: A Self-Validating System

The following is a generalized, yet robust, protocol for the Hantzsch synthesis of a polysubstituted pyridine, adaptable for the synthesis of this compound.

Materials:

-

3-Methyl-2,4-pentanedione (1.0 equiv.)

-

Paraformaldehyde (1.1 equiv.)

-

Ammonium acetate (1.5 equiv.)

-

Glacial Acetic Acid (solvent)

-

Oxidizing agent (e.g., Copper(II) nitrate, Iodine)

Procedure:

-

To a round-bottom flask equipped with a reflux condenser, add 3-methyl-2,4-pentanedione, paraformaldehyde, and ammonium acetate in glacial acetic acid.

-

Heat the reaction mixture to reflux (approximately 120 °C) and monitor the progress by thin-layer chromatography (TLC).

-

Once the formation of the dihydropyridine intermediate is complete (typically 2-4 hours), add the oxidizing agent to the reaction mixture.

-

Continue to reflux until the aromatization is complete, as indicated by TLC.

-

Cool the reaction mixture to room temperature and pour it into a beaker of ice water.

-

Neutralize the solution with a base (e.g., sodium carbonate) until a precipitate forms.

-

Collect the crude product by vacuum filtration and wash with cold water.

-

Purify the product by recrystallization from a suitable solvent (e.g., ethanol/water) or by column chromatography on silica gel.

Self-Validation: The progress of the reaction can be monitored by TLC, observing the disappearance of the starting materials and the appearance of the dihydropyridine intermediate and the final pyridine product. The identity and purity of the final product should be confirmed by spectroscopic methods (NMR, IR, MS).

The Kröhnke Pyridine Synthesis: A Convergent Approach

The Kröhnke pyridine synthesis offers a more convergent route to polysubstituted pyridines.[8] It involves the reaction of an α-pyridinium methyl ketone salt with an α,β-unsaturated carbonyl compound in the presence of a nitrogen source, typically ammonium acetate.[9]

Proposed Kröhnke Synthesis of this compound

A plausible Kröhnke synthesis for our target molecule would involve:

-

α-Pyridinium methyl ketone salt: This would be prepared from a suitable α-halo ketone. For the 4-acetyl group, a precursor like 3-bromo-2-butanone could be used, which upon reaction with pyridine would form the corresponding pyridinium salt.

-

α,β-Unsaturated carbonyl compound: To introduce the 3-methyl group, an α,β-unsaturated ketone such as 3-buten-2-one (methyl vinyl ketone) could be employed.

-

Nitrogen Source: Ammonium acetate.

Mechanistic Rationale: A Stepwise Construction

The Kröhnke synthesis proceeds through a well-defined sequence of reactions, offering excellent control over the substitution pattern of the final product.

Caption: Key stages of the Kröhnke pyridine synthesis.

-

Ylide Formation: The α-pyridinium methyl ketone salt is deprotonated by a mild base (often the acetate from ammonium acetate) to form a pyridinium ylide.[9]

-

Michael Addition: This ylide then acts as a nucleophile in a Michael addition to the α,β-unsaturated carbonyl compound, forming a 1,5-dicarbonyl intermediate.[8]

-

Cyclization and Dehydration: The 1,5-dicarbonyl intermediate undergoes cyclization with ammonia (from ammonium acetate) and subsequent dehydration to form the aromatic pyridine ring.[8]

Experimental Protocol: A Validated Workflow

The following protocol outlines the general procedure for a Kröhnke pyridine synthesis.

Materials:

-

1-(2-Oxopropyl)pyridinium bromide (prepared from bromoacetone and pyridine) (1.0 equiv.)

-

3-Buten-2-one (1.0 equiv.)

-

Ammonium acetate (10 equiv.)

-

Glacial acetic acid (solvent)

Procedure:

-

In a round-bottom flask, dissolve the 1-(2-oxopropyl)pyridinium bromide and 3-buten-2-one in glacial acetic acid.

-

Add ammonium acetate to the mixture and heat to reflux (approximately 120 °C) for 4-6 hours.

-

Monitor the reaction progress by TLC.

-

Upon completion, cool the reaction mixture to room temperature and pour it into ice water.

-

A precipitate will form. Collect the solid product by vacuum filtration and wash with water.

-

Recrystallize the crude product from a suitable solvent (e.g., ethanol) to obtain the purified this compound.

Self-Validation: The formation of the product can be tracked by TLC. The final product's identity and purity should be confirmed using NMR, IR, and mass spectrometry, and by comparing the data with literature values for similar compounds.

Quantitative Data Summary

The following table provides a comparative overview of the typical reaction conditions and expected yields for the Hantzsch and Kröhnke pyridine syntheses, based on literature for structurally similar polysubstituted pyridines.

| Synthesis Method | Key Reactants | Solvent | Temperature (°C) | Time (h) | Typical Yield (%) | Reference |

| Hantzsch | β-Dicarbonyl, Aldehyde, Ammonia | Ethanol or Acetic Acid | Reflux | 2-6 | 60-90 | [3] |

| Kröhnke | α-Pyridinium methyl ketone, α,β-Unsaturated carbonyl, NH₄OAc | Acetic Acid or Methanol | Reflux | 4-8 | 70-95 | [8][9] |

Spectroscopic Characterization of the Target Scaffold

-

¹H NMR: Protons on the pyridine ring would appear in the aromatic region (δ 7.0-9.0 ppm). The methyl protons would appear as a singlet around δ 2.5 ppm, and the acetyl methyl protons as a singlet around δ 2.6 ppm.

-

¹³C NMR: The carbonyl carbon of the acetyl group would resonate around δ 197 ppm. The pyridine ring carbons would appear in the range of δ 120-160 ppm. The methyl carbons would be found in the upfield region.

-

IR Spectroscopy: A strong absorption band corresponding to the C=O stretch of the acetyl group would be expected around 1690 cm⁻¹. C=C and C=N stretching vibrations of the pyridine ring would appear in the 1400-1600 cm⁻¹ region.

-

Mass Spectrometry: The mass spectrum would show a molecular ion peak corresponding to the molecular weight of this compound (135.16 g/mol ).

Conclusion and Future Perspectives

Both the Hantzsch and Kröhnke pyridine syntheses represent powerful and reliable methods for the construction of the this compound scaffold. The choice between the two will depend on the availability of starting materials and the desired scale of the reaction. The Hantzsch synthesis, being a multicomponent reaction, offers operational simplicity, while the Kröhnke synthesis provides a more convergent and often higher-yielding route.

The functional handles present in this compound open up a plethora of possibilities for further derivatization. The acetyl group can be a site for condensation reactions, and the pyridine ring itself can undergo various C-H functionalization reactions, paving the way for the creation of diverse libraries of compounds for drug discovery and materials science applications.[8] Future research in this area could focus on the development of more sustainable, catalytic versions of these classical reactions and the exploration of the biological activities of novel this compound derivatives.

References

-

Hantzsch Dihydropyridine Synthesis Mechanism | Organic Chemistry. (2023, January 18). YouTube. Retrieved from [Link]

-

Hantzsch pyridine synthesis. (n.d.). In Wikipedia. Retrieved February 7, 2026, from [Link]

-

Hantzsch Pyridine Synthesis. (2024, February 12). YouTube. Retrieved from [Link]

- Process and catalyst for the preparation of acetylpyridines. (n.d.). Google Patents.

-

Synthesis of methylpyridines by catalytic method in the gas phase. (n.d.). Semantic Scholar. Retrieved February 7, 2026, from [Link]

-

Synthesis of 1,3 and 1,5-dicarbonyl compounds. (n.d.). Retrieved February 7, 2026, from [Link]

-

15 Hantzsch Synthesis of Pyridine(Mechanism). (2018, August 12). YouTube. Retrieved from [Link]

-

Hantzsch Dihydropyridine (Pyridine) Synthesis. (n.d.). Organic Chemistry Portal. Retrieved February 7, 2026, from [Link]

-

One-Pot Methodology for the Synthesis of Polysubstituted Pyridines and Terpyridines. (n.d.). CORE. Retrieved February 7, 2026, from [Link]

-

Hantzsch Pyridine Synthesis. (n.d.). Scribd. Retrieved February 7, 2026, from [Link]

-

Pyridine synthesis. (n.d.). Organic Chemistry Portal. Retrieved February 7, 2026, from [Link]

-

Kröhnke pyridine synthesis. (n.d.). In Wikipedia. Retrieved February 7, 2026, from [Link]

-

4-Acetylpyridine. (n.d.). PubChem. Retrieved February 7, 2026, from [Link]

-

Hantzsch Pyridine Synthesis Mechanism and Complete the Rxn Examples. (2020, April 12). YouTube. Retrieved from [Link]

-

Kröhnke Pyridine Synthesis. (n.d.). ResearchGate. Retrieved February 7, 2026, from [Link]

-

4-acetyl pyridine, 1122-54-9. (n.d.). The Good Scents Company. Retrieved February 7, 2026, from [Link]

-

Mechanism of the Kröhnke pyridine synthesis. (n.d.). ResearchGate. Retrieved February 7, 2026, from [Link]

-

Showing Compound this compound (FDB019938). (2010, April 8). FooDB. Retrieved from [Link]

-

3-Acetylpyridine. (n.d.). PubChem. Retrieved February 7, 2026, from [Link]

-

Synthesis and Biological Evaluation of Certain α,β-Unsaturated Ketones and Their Corresponding Fused Pyridines as Antiviral and Cytotoxic Agents. (n.d.). ACS Publications. Retrieved February 7, 2026, from [Link]

- Process for the preparation of 1,3-dicarbonyl compounds. (n.d.). Google Patents.

-

A Simple Synthesis of 2-Methyl-1,3-Dithiolium and Related Cations. (n.d.). ResearchGate. Retrieved February 7, 2026, from [Link]

-